6-benzyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-benzyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that features a unique triazolo-pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .
Mode of Action
Compounds with similar structures have been found to inhibit cdk2, leading to cell cycle arrest
Biochemical Pathways
Given the potential inhibition of cdk2, it is likely that the compound affects pathways related to cell cycle regulation . Inhibition of CDK2 can disrupt the progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been found to inhibit the growth of certain cell lines, suggesting potential cytotoxic activities
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with certain enzymes and proteins .
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is unclear which enzymes or cofactors it interacts with, and what effects it may have on metabolic flux or metabolite levels .
Subcellular Localization
It is unclear whether it has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with benzyl isocyanate, followed by cyclization with formic acid. The reaction conditions often include:
Temperature: 80-100°C
Solvent: Dimethylformamide (DMF) or ethanol
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazolo-pyrimidines depending on the reagents used.
Scientific Research Applications
6-benzyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in targeting kinases.
Medicine: Investigated for its anti-cancer properties, showing activity against various cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine
- 1,4-Dihydro-5-(2-propoxyphenyl)-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one
- 3-[[(2R)-4-(2-thiazolylmethyl)-2-morpholinyl]methyl]-5-(trifluoromethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine
Uniqueness
6-benzyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one stands out due to its specific benzyl and methyl substitutions, which confer unique biological activities and chemical reactivity. These substitutions can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
6-benzyl-3-methyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-16-11-10(14-15-16)12(18)17(8-13-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMZFLSKOUFTPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC3=CC=CC=C3)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.